Cas no 7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol structure
7542-37-2 structure
Product Name:(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
Numero CAS:7542-37-2
MF:C23H45N5O14
MW:615.628507375717
CID:95334
PubChem ID:165580
Update Time:2025-04-18

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • Paromomycin
    • 2-Propanol,1-[(1-methylethyl)amino]-3-[4-(2-propenyloxy)phenoxy]
    • par0momycin
    • paramomycin
    • para-Oxprenolol
    • Aminosidin
    • Aminosidine
    • Aminosidine I
    • Amminosidin
    • Antibiotic 2230D
    • Antibiotic 503-3
    • Antibiotic SF 767B
    • Catenulin
    • Crestomycin
    • Gabbromicina
    • Gabbromycin
    • Gabromycin
    • Humycin
    • Monomycin A
    • Neomycin E
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
    • DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • NEOMYCIN SULFATE IMPURITY E [EP IMPURITY]
    • (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol
    • 7542-37-2
    • R-400
    • D-STREPTAMINE, O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • EINECS 231-423-0
    • paramomycin sulphate
    • SCHEMBL4072
    • Paromomicina [INN-Spanish]
    • UOZODPSAJZTQNH-LSWIJEOBSA-N
    • AB00639998_04
    • Paromomycine
    • Paromomycin sulfate Rx346208
    • Streptamine, O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-O-beta-D-ribofuranosyl-(1-5)-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside
    • Paromomycin (TN)
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
    • Q415625
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-O-.beta.-D-ribofuranosyl-(1->5)-O-(2-amino-2-deoxy-.alpha.-D-glucopyranosyl-(1-.4))-2-deoxy-
    • Paromomicina
    • Paromomycin I
    • Monomycin
    • 61JJC8N5ZK
    • PAROMOMYCIN [MI]
    • Paramomycin Sulfate
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol
    • Human .alpha.-1-antitrypsin & Paromomyin
    • O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-D-STREPTAMINE
    • Paromomycin [INN:BAN]
    • Zygomycin A1
    • O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • Paromomycin Deuterated Acetic Acid Salt
    • PAROMOMYCIN [VANDF]
    • Aminosidine, sulfate
    • SF 767B; Catenulin; Crestomycin; Gabbromicina
    • D-Streptamine, O-2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
    • Hydroxymycin
    • NCGC00166210-02
    • Humatin
    • ANTIBIOTIC SF-767B
    • PAROMOMYCIN [WHO-DD]
    • Estomycin
    • BRN 0072285
    • GTPL12160
    • Paucimycin
    • UNII-61JJC8N5ZK
    • Paromomycin (INN)
    • D07467
    • hATT & Paromomycin
    • DTXSID8023424
    • Paromomycinum
    • Hydroxymycin sulfate
    • CHEMBL370143
    • O-2-Amino-2-deoxy-.alpha.-D-glucopyranosyl-(1->4)-O-[O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-.beta.D-ribofuranosyl(1->5)]-2-deoxy-D-streptamine
    • NS00003180
    • Paromomycin [INN]
    • AKOS030489917
    • Paucimycinum
    • EN300-122625
    • C00832
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
    • R 400
    • Paromomycine [INN-French]
    • Quintomycin C
    • 134235-09-9
    • CHEBI:7934
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-hydroxy-cyclohexoxy]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-tetrahydropyran-3,4-diol
    • Paromomycinum [INN-Latin]
    • DB01421
    • 4-18-00-07534 (Beilstein Handbook Reference)
    • PAROMOMYCIN I; AMMINOSIDIN; CATENULIN; CRESTOMYCIN; MONOMYCIN A; NEOMYCIN E
    • BRD-K36524108-065-04-0
    • BRD-K36524108-065-03-2
    • Inchi: 1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
    • Chiave InChI: UOZODPSAJZTQNH-LSWIJEOBSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](CN)O1)O)O)N)O)[C@@H]1[C@H]([C@@H](C[C@@H]([C@H]1O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)N)N)N)O

Proprietà calcolate

  • Massa esatta: 615.29600
  • Massa monoisotopica: 615.296
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 13
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 9
  • Complessità: 870
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 19
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 347A^2
  • XLogP3: -8.7

Proprietà sperimentali

  • Densità: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 658.93°C (rough estimate)
  • Punto di infiammabilità: 522.2ºC
  • Indice di rifrazione: 1.7500 (estimate)
  • Solubilità: Solubile (997 g/l) (25°C),
  • PSA: 347.32000
  • LogP: -5.36020
  • Rotazione specifica: D25 +65 ±3°

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Informazioni sulla sicurezza

  • Tossicità:LD50 in rats, mice (mg/kg): >1625, >2275 orally; >650, 423 s.c.; 156, 90 i.v. (Coffey)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Biosynth
OA11590-1 g
Aminosidine
7542-37-2
1g
$2,310.00 2023-01-03
Enamine
EN300-122625-0.05g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.05g
$159.0 2023-06-08
Enamine
EN300-122625-0.1g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.1g
$235.0 2023-06-08
Enamine
EN300-122625-0.25g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.25g
$336.0 2023-06-08
Enamine
EN300-122625-0.5g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.5g
$529.0 2023-06-08
Enamine
EN300-122625-1.0g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
1g
$678.0 2023-06-08
Enamine
EBC-27393-1mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
1mg
$55.0 2023-10-02
Enamine
EBC-27393-2mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
2mg
$55.0 2023-10-02
Enamine
EBC-27393-5mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
5mg
$55.0 2023-10-02
Enamine
EBC-27393-10mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
10mg
$55.0 2023-10-02

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Fornitori

NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:7542-37-2)Paromomycin
Numero d'ordine:NC33061
Stato delle scorte:
Quantità:10g
Purezza:97%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 July 2025 16:02
Prezzo ($):Price inquiry
Email:sales@newcanbio.com

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Letteratura correlata

Fornitori consigliati
NewCan Biotech Limited
(CAS:7542-37-2)Paromomycin
NC33061
Purezza:97%
Quantità:10g
Prezzo ($):Inchiesta
Email